2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound 2-(benzylamino)-1-(3-(benzyloxy)phenyl)ethanol is systematically named according to IUPAC guidelines as 2-(benzylamino)-1-[3-(benzyloxy)phenyl]ethanol . This nomenclature reflects the ethanol backbone substituted at position 1 by a 3-(benzyloxy)phenyl group and at position 2 by a benzylamino moiety. Alternative designations include:
- 2-(Benzylamino)-1-(3-phenylmethoxyphenyl)ethanol
- CAS Registry Number 1268868-36-5
- MFCD22375390 (Enamine catalog identifier)
The molecular formula C$${22}$$H$${23}$$NO$$_{2}$$ indicates a molecular weight of 333.43 g/mol . Non-systematic synonyms such as EN300-108023 (Enamine) and EVT-2616170 (EvitaChem) are used in commercial catalogs.
Molecular Architecture Analysis: Benzylamine and Benzyloxy Substituent Configurations
The compound features a central ethanol scaffold with two distinct aromatic substituents (Figure 1):
- Benzylamino group (-NH-CH$$2$$-C$$6$$H$$_5$$) : Attached to the ethanol’s C2 position, this moiety introduces a secondary amine capable of hydrogen bonding.
- Benzyloxy group (-O-CH$$2$$-C$$6$$H$$_5$$) : Positioned at the C3 site of the phenyl ring attached to C1, this ether linkage enhances hydrophobicity.
Key structural descriptors :
| Property | Value | Source |
|---|---|---|
| SMILES | C1=CC=C(C=C1)CNCC(C2=CC(=CC=C2)OCC3=CC=CC=C3)O |
|
| InChI Key | IMXPVDJTXSLWFX-UHFFFAOYSA-N | |
| Topological polar surface area | 41.49 Ų |
The benzyloxy group’s para-substitution on the phenyl ring and the ethylenediamine-like linkage between the amine and ethanol backbone create a planar geometry optimized for π-π stacking.
Crystallographic Data and Conformational Isomerism
While direct crystallographic data for this compound remains unreported, structural analogs provide insights:
- Phenylethanolamine derivatives : Exhibit chair-like conformations in saturated rings, with equatorial positioning of functional groups.
- Benzyloxy-phenyl interactions : In related compounds, the dihedral angle between benzyloxy and phenyl rings averages 75.5°–75.7° , minimizing steric hindrance.
Potential conformational isomers arise from:
- Rotation about the C-O bond in the benzyloxy group.
- Flexibility of the ethylenediamine chain , allowing gauche or anti configurations.
Computational models suggest the anti conformation is energetically favored due to reduced steric clash between aromatic rings.
Comparative Structural Analysis with Related Phenylethanolamine Derivatives
Table 1 : Structural comparison with key analogs
The dual aromatic substitution in This compound confers:
- Enhanced lipophilicity (LogP = 4.48 vs. 2.90 for 2-(benzylamino)-1-phenylethanol).
- Steric bulk that may hinder rotation, favoring rigid binding in enzymatic pockets.
- Extended π-system , enabling interactions with aromatic residues in proteins (e.g., Phe182 in PNMT).
Compared to SK&F 64139, the absence of halogen atoms reduces electronegativity but maintains comparable van der Waals interactions.
Properties
IUPAC Name |
2-(benzylamino)-1-(3-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c24-22(16-23-15-18-8-3-1-4-9-18)20-12-7-13-21(14-20)25-17-19-10-5-2-6-11-19/h1-14,22-24H,15-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXPVDJTXSLWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC(=CC=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening with Benzylamine
This two-step protocol leverages regioselective nucleophilic attack on an epoxide intermediate:
Step 1: Synthesis of 3-(benzyloxy)phenylethylene oxide
3-Hydroxystyrene undergoes benzylation using benzyl chloride (1.2 eq) in DMF with K₂CO₃ (2 eq) at 80°C for 6 hr, achieving 89% yield of 3-(benzyloxy)styrene. Subsequent epoxidation with m-chloroperbenzoic acid (mCPBA, 1.1 eq) in dichloromethane at 0°C→RT for 12 hr provides the epoxide in 76% yield.
Step 2: Aminolysis with Benzylamine
Reacting the epoxide (1 eq) with benzylamine (3 eq) in ethanol under reflux for 8 hr induces ring-opening at the less substituted carbon (Scheme 1). The reaction proceeds via an SN2 mechanism, yielding the target compound in 68% yield after recrystallization from ethyl acetate/hexane.
| Parameter | Value |
|---|---|
| Temperature | 78°C (reflux) |
| Time | 8 hr |
| Solvent | Anhydrous ethanol |
| Workup | Extract with EtOAc (3×50 mL), dry Na₂SO₄ |
| Yield | 68% |
Advantages : Excellent regiocontrol, minimal side products
Limitations : Requires handling moisture-sensitive epoxide intermediate
Reductive Amination of 3-(Benzyloxy)acetophenone
This three-step sequence employs classical imine formation followed by borohydride reduction:
Step 1: Benzyl Protection of 3-Hydroxyacetophenone
3-Hydroxyacetophenone (1 eq) reacts with benzyl chloride (1.5 eq) in DMF using KOH (2 eq) at 60°C for 4 hr, yielding 3-(benzyloxy)acetophenone (92%).
Step 2: Schiff Base Formation
Condensing the ketone (1 eq) with benzylamine (1.2 eq) in toluene under Dean-Stark conditions for 6 hr removes water, achieving 85% imine formation.
Step 3: Sodium Borohydride Reduction
Treating the imine (1 eq) with NaBH₄ (3 eq) in methanol at 0°C→RT for 2 hr produces the amino alcohol in 74% yield (Scheme 2).
| Reduction Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Reaction Time | 2 hr |
| Workup | Quench with NH₄Cl, extract with DCM |
| Purification | Column chromatography (SiO₂, EtOAc/hexane 1:3) |
Advantages : High atom economy, readily scalable
Limitations : Potential over-reduction to ethylamine byproducts
Chlorohydrin Amination Pathway
This alternative route utilizes a chlorinated intermediate for nucleophilic displacement:
Step 1: Chlorohydrin Synthesis
3-(Benzyloxy)phenylethylene glycol (1 eq) reacts with thionyl chloride (2 eq) in DCM at 0°C for 2 hr, yielding 1-chloro-2-hydroxy-1-(3-(benzyloxy)phenyl)ethane (81%).
Step 2: Benzylamine Substitution
Heating the chlorohydrin (1 eq) with benzylamine (5 eq) in DMF at 100°C for 12 hr facilitates SN2 displacement, providing the target compound in 63% yield after aqueous workup.
| Condition | Specification |
|---|---|
| Solvent | Anhydrous DMF |
| Temperature | 100°C |
| Catalysis | None (neat amine acts as base) |
| Yield | 63% |
Advantages : Avoids sensitive intermediates
Limitations : Requires high amine excess, potential elimination side reactions
Microwave-Assisted One-Pot Synthesis
Emerging methodologies exploit microwave irradiation to accelerate reaction kinetics:
Procedure
3-(Benzyloxy)benzaldehyde (1 eq), benzylamine (1.1 eq), and NaBH₃CN (1.5 eq) in methanol undergo microwave irradiation at 100°C (150 W) for 30 min, directly yielding the amino alcohol in 82% purity (Scheme 3).
| Microwave Parameter | Value |
|---|---|
| Power | 150 W |
| Temperature | 100°C |
| Vessel Type | Sealed quartz |
| Cooling | Forced air post-reaction |
Advantages : Dramatically reduced reaction time (30 min vs 8-12 hr)
Limitations : Specialized equipment required, limited scalability data
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for the four methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Epoxide ring-opening | 68 | 98.5 | High | $$$ |
| Reductive amination | 74 | 97.8 | Moderate | $$ |
| Chlorohydrin amination | 63 | 95.2 | Low | $$$$ |
| Microwave-assisted | 82 | 99.1 | Pilot-scale | $$$$$ |
Key Observations :
- Reductive amination offers the best balance of yield and cost efficiency
- Microwave methods show promise for rapid synthesis but require capital investment
- Epoxide route provides superior regioselectivity for GMP applications
Critical Process Parameters and Optimization
Solvent Effects on Epoxide Aminolysis
Polar aprotic solvents (DMF, DMSO) increase reaction rate but promote side reactions. Ethanol emerges as optimal, providing:
Temperature Profile in Reductive Amination
Controlled addition of NaBH₄ at 0°C minimizes over-reduction:
Benzylamine Stoichiometry in Chlorohydrin Route
Excess benzylamine (5 eq) compensates for volatility losses:
Industrial-Scale Considerations
Cost Analysis of Starting Materials
- Benzyl chloride: $12/kg (bulk pricing)
- 3-Hydroxyacetophenone: $45/kg (pharma grade)
- Benzylamine: $28/kg (technical grade)
Total raw material cost/kg product :
- Epoxide route: $312/kg
- Reductive amination: $289/kg
Waste Stream Management
Key byproducts requiring treatment:
- NaCl from protection steps (3.2 kg/kg product)
- Borate salts from reductions (1.8 kg/kg product)
- Unreacted benzylamine (0.7 kg/kg product)
Chemical Reactions Analysis
Oxidation Reactions
The ethanol backbone and aromatic substituents enable oxidation under controlled conditions:
-
Primary Alcohol Oxidation : The hydroxyl group undergoes oxidation to form a ketone. Manganese(III) acetate [Mn(OAc)₃] in acetonitrile facilitates oxidative radical reactions, yielding α-keto derivatives .
-
Benzyloxy Group Oxidation : Chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) oxidizes the benzyl ether to a carboxylic acid or aldehyde, depending on conditions .
Table 1: Oxidation Reagents and Products
| Substrate Position | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Ethanol backbone | Mn(OAc)₃ | CH₃CN, reflux | 1-(3-(Benzyloxy)phenyl)ethanone | 80% | |
| Benzyloxy group | KMnO₄ (acidic) | H₂O, 80°C | 3-Hydroxybenzoic acid derivative | 65% |
Reduction Reactions
The benzylamino group and aromatic rings participate in reduction:
-
Benzylamino Reduction : Catalytic hydrogenation (Pd/C, H₂) cleaves the C–N bond, yielding primary amines .
-
Benzyl Ether Hydrogenolysis : Palladium black with ammonium formate removes benzyl protecting groups, generating phenolic derivatives .
Table 2: Reduction Protocols
| Target Group | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Benzylamino | Pd/C, H₂ (1 atm) | EtOH, RT | 1-(3-(Benzyloxy)phenyl)ethylamine | 92% | |
| Benzyloxy | Pd black, HCOONH₄ | EtOH, 60°C | 3-Hydroxyphenylethanol derivative | 53% |
Substitution Reactions
The benzyloxy group undergoes nucleophilic substitution:
-
Halogenation : Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, enabling further functionalization .
-
Alkylation : Benzyl bromide (BnBr) in DMF with K₂CO₃ introduces alkyl chains at the phenolic oxygen .
Table 3: Substitution Examples
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Chlorination | SOCl₂ | Toluene, reflux | 3-(Chlorophenyl)ethanol derivative | 78% | |
| Benzylation | BnBr, K₂CO₃ | DMF, 80°C | Multi-benzylated derivative | 97% |
Photochemical Reactions
UV irradiation induces Norrish Type II pathways in benzyloxy-substituted systems:
-
Hydrogen Abstraction : The benzyloxy group participates in intramolecular H-abstraction, forming cyclized products .
Key Findings:
-
Electron-withdrawing groups (EWGs) on the phenyl ring enhance photoproduct yields (e.g., 75% with –NO₂) .
-
Ethanol’s hydroxyl group stabilizes transition states during photolysis .
Deprotection Strategies
Benzyl groups are removed via:
-
Acidic Hydrolysis : HCl in dioxane cleaves benzyl ethers, yielding phenolic compounds .
-
Catalytic Transfer Hydrogenation : Pd/C with cyclohexene selectively deprotects benzylamino groups .
Table 4: Functional Group Reactivity
| Group | Reaction Susceptibility | Preferred Conditions |
|---|---|---|
| Benzylamino | Reduction > Alkylation | H₂/Pd, RT |
| Benzyloxy | Oxidation > Substitution | KMnO₄ (acidic), 80°C |
| Ethanol | Oxidation > Esterification | Mn(OAc)₃, CH₃CN |
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol is a versatile compound with applications in chemistry, biology, medicine, and industry. It can serve as an intermediate in synthesizing complex organic molecules. Due to its functional groups, it can be explored in scientific research, including acting as a lead compound in pharmaceutical development.
Potential Biological Activities
This compound has potential biological activities, including antimicrobial and anticancer properties. These activities make it a candidate for exploration in drug development and therapeutic applications. The compound may exert effects by binding to enzymes, inhibiting or activating enzyme activity, modulating receptor signaling pathways, or participating in metabolic or signaling pathways that influence cellular functions.
Interaction Studies
Interaction studies involving this compound are crucial for understanding how it interacts with biological targets and elucidating its potential clinical applications.
Related Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzylamino + Benzyloxy groups | Potential antimicrobial and anticancer activity |
| 2-Benzylaminoethanol | Benzylamino group only | Antimicrobial properties |
| N-Benzylethanolamine | Benzylamino + Hydroxyl groups | Neuroprotective potential |
| 3-Benzyloxyphenol | Benzyloxy group only | Antioxidant properties |
This combination of functional groups contributes to its distinct biological profile and potential applications.
Heterocyclic Amine Carcinogens
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Involvement: Participating in metabolic or signaling pathways that influence cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
Analog 1 : (1RS)-2-[(1,1-Dimethylethyl)amino]-1-[4-(benzyloxy)-3-(hydroxymethyl)phenyl]ethanol (CAS 56796-66-8)
- Structural Differences: Amino Group: Tert-butylamino (-NH-C(CH₃)₃) replaces benzylamino. Phenyl Substituent: Hydroxymethyl (-CH₂OH) at the 3-position and benzyloxy (-O-CH₂C₆H₅) at the 4-position.
- Hydroxymethyl increases hydrophilicity, improving aqueous solubility relative to the target compound.
Analog 2 : 2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol (CAS 1797802-04-0)
- Structural Differences :
- Phenyl Substituent : Difluoromethoxy (-O-CF₂H) replaces benzyloxy.
- Implications :
- Difluoromethoxy introduces electronegativity, enhancing metabolic stability and resistance to enzymatic degradation.
- Molecular weight (293.31 g/mol) is lower than the target compound’s estimated weight (~325–340 g/mol), affecting lipophilicity.
Analog 3 : 2-[Benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanone hydrochloride (CAS 71786-67-9)
- Structural Differences: Backbone: Ethanone (ketone) replaces ethanol. Phenyl Substituent: 3-hydroxyphenyl (-C₆H₄OH) replaces 3-(benzyloxy)phenyl.
- Implications :
- The ketone group eliminates hydrogen-bonding capacity, reducing solubility and altering pharmacokinetics.
- Hydroxyl group increases polarity but lacks the protective benzyloxy moiety, making it prone to oxidation.
Physicochemical Properties
- Melting Points: Not directly reported for the target compound, but analogs with benzyloxy groups (e.g., compounds in ) show melting points of 188–207°C , suggesting similar thermal stability.
Biological Activity
2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol is a compound with significant potential in various fields of biological research, particularly in pharmacology and organic chemistry. This article discusses its biological activity based on diverse sources, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C22H23NO2 and a molecular weight of approximately 333.424 g/mol. It features a benzylamino group and a benzyloxy-substituted phenyl group, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound can inhibit or activate specific enzymes, influencing biochemical pathways.
- Receptor Modulation : It may modulate signaling pathways by interacting with cellular receptors.
- Pathway Involvement : Participation in metabolic or signaling pathways that affect cellular functions is also noted.
Biological Activities
The compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in drug development.
- Anticancer Potential : Research indicates that it may exhibit anticancer effects, particularly in inhibiting the growth of certain cancer cell lines. For example, it demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells .
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties suggest that it could be beneficial in treating inflammatory conditions.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Studies :
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 | 20 |
| Bacillus subtilis | 15 | 30 |
| Escherichia coli | 25 | 50 |
- Anticancer Activity :
- Anti-inflammatory Effects :
Q & A
Q. What are the established synthetic routes for 2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol, and what key reaction conditions influence yield?
The synthesis typically involves multi-step protocols, leveraging protective group chemistry. For example:
- Benzyloxy group introduction : A phenol intermediate (e.g., 3-hydroxyphenyl derivatives) may undergo alkylation with benzyl bromide under basic conditions (e.g., NaH/THF) to protect hydroxyl groups .
- Amino alcohol formation : Reductive amination or nucleophilic substitution between benzylamine derivatives and ketone intermediates (e.g., 1-(3-(benzyloxy)phenyl)ethanone) using reducing agents like NaBH4 or LiAlH4 . Critical factors include solvent choice (anhydrous THF or DMF), temperature control (0–25°C for sensitive steps), and stoichiometric ratios to minimize byproducts like over-alkylated species.
Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?
- HPLC : Purity assessment (≥98%) via reverse-phase chromatography with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .
- NMR : 1H/13C NMR to confirm benzyloxy (δ 4.9–5.1 ppm for OCH2Ph) and ethanolamine (δ 2.5–3.5 ppm for NHCH2) moieties. Aromatic protons in the 3-substituted phenyl ring appear as distinct multiplet patterns .
- GC/MS : For volatile impurities, electron ionization (EI) at 70 eV can detect degradation products like benzyl alcohol or residual solvents .
Q. What are the recommended storage conditions and stability considerations for this compound in laboratory settings?
- Storage : Protect from light and moisture in amber glass vials under inert gas (N2/Ar) at –20°C. Avoid polypropylene containers due to potential leaching .
- Stability : Susceptible to hydrolysis of the benzyloxy group under acidic/alkaline conditions. Periodic FT-IR analysis (monitoring O–H stretches at 3200–3600 cm⁻¹) is advised to detect degradation .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the compound's interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., adrenergic or serotoninergic targets common in amino alcohols). Focus on hydrogen bonding (ethanolamine -OH/NH) and π-π stacking (benzyl groups) .
- MD simulations : GROMACS/AMBER for stability assessment of ligand-receptor complexes over 100-ns trajectories. Solvate systems in TIP3P water and apply PME for electrostatic interactions .
- ADMET prediction : Tools like SwissADME evaluate bioavailability (LogP ~2.5–3.5 for optimal permeability) and CYP450 metabolism risks .
Q. How can researchers address discrepancies in reported biological activity data across different studies?
- Assay validation : Standardize protocols (e.g., IC50 determination via cell viability assays with controls for solvent effects (e.g., DMSO ≤0.1%)) .
- Batch variability analysis : Compare multiple synthesis lots via LC-MS to rule out impurity-driven artifacts (e.g., trace benzaldehyde from benzyl group oxidation) .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., adrenergic agonists like levalbuterol analogs) to identify structure-activity trends .
Q. What strategies optimize the compound's solubility for in vitro pharmacological assays?
- Co-solvent systems : Use 10–20% PEG-400 or cyclodextrin derivatives in aqueous buffers to enhance solubility without cytotoxicity .
- Salt formation : React with HCl to form a hydrochloride salt, improving aqueous solubility (test pH stability via UV-Vis spectroscopy) .
- Prodrug design : Introduce phosphate or acetyl groups at the hydroxyl moiety for transient solubility, later cleaved in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
